Ilginatinib - 1239358-86-1

Ilginatinib

Catalog Number: EVT-253317
CAS Number: 1239358-86-1
Molecular Formula: C21H20FN7
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NS-018 has been used in trials studying the treatment of Primary Myelofibrosis, Post-Polycythemia Vera Myelofibrosis, and Post-Essential Thrombocythemia Myelofibrosis.
Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. Ilginatinib competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, ilginatinib inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs); JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.
Overview

Ilginatinib, also known as NS-018, is a potent and selective inhibitor of the Janus kinase 2 (JAK2) enzyme, which plays a crucial role in hematopoiesis and immune response. It is classified as a small molecule drug and is primarily investigated for its therapeutic potential in treating myeloproliferative neoplasms, particularly those associated with mutations in JAK2, such as polycythemia vera and thrombocytopenia. The compound exhibits high oral bioavailability and has shown significant activity against various JAK family kinases, with a notable selectivity for JAK2 over others like JAK1 and JAK3.

Source and Classification

Ilginatinib is synthesized from commercially available precursors and is classified under the category of tyrosine kinase inhibitors, specifically targeting the JAK family of kinases. The compound has been developed by NS Pharma, Inc., and has undergone various phases of clinical trials to assess its efficacy and safety in treating specific blood disorders.

Synthesis Analysis

Methods

The synthesis of Ilginatinib involves several key steps, primarily utilizing Suzuki coupling reactions. The starting material is typically a boronate compound that undergoes substitution to generate intermediates. For instance, an intermediate derived from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is reacted with 2,4-dichloro-5-methylpyrimidine under potassium carbonate conditions to form the desired product.

Technical Details

The synthesis process includes:

  1. Formation of Boronate Intermediates: Utilizing boronate esters to facilitate cross-coupling reactions.
  2. Suzuki Coupling: This step is critical for forming the pyrimidine core structure.
  3. Final Modifications: Introducing various substituents to optimize activity and selectivity for JAK2.

The final product's purity and identity are confirmed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

Ilginatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C21H21ClFN7C_{21}H_{21}ClFN_7, with a molecular weight of approximately 425.89 g/mol. The compound contains a pyrimidine ring system linked to various aromatic groups.

Data

Key structural features include:

  • Pyrimidine Core: Essential for binding to the JAK2 active site.
  • Aromatic Substituents: These enhance selectivity and potency against JAK2.
  • Chlorine Atom: Plays a role in the electronic properties of the molecule.
Chemical Reactions Analysis

Ilginatinib participates in several chemical reactions during its synthesis:

  1. Cross-Coupling Reactions: Facilitated by palladium catalysts in Suzuki reactions.
  2. Substitution Reactions: Involving nucleophilic attack on electrophilic centers within the molecule.
  3. Stability Testing: Evaluating metabolic stability through liver microsome assays to predict pharmacokinetic behavior.

These reactions are crucial for optimizing the compound’s efficacy while minimizing off-target effects.

Mechanism of Action

Ilginatinib exerts its pharmacological effects primarily through selective inhibition of JAK2. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, particularly in hematopoietic cells expressing activated forms of JAK2 (e.g., JAK2V617F).

Process

  1. Binding to JAK2: Ilginatinib binds to the ATP-binding site of JAK2, preventing its activation.
  2. Inhibition of Signal Transduction: This blockade leads to reduced phosphorylation of signal transducer and activator of transcription proteins (STATs), which are critical for mediating cellular responses to growth factors.
  3. Antiproliferative Effects: The result is decreased cell proliferation in malignant hematopoietic cells while sparing normal cells with unactivated JAK2 pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ilginatinib is typically presented as a white to off-white powder.
  • Solubility: It shows good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions (-20°C for powder).
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

Relevant data indicates that Ilginatinib maintains stability over time when stored appropriately, which is crucial for its application in clinical settings.

Applications

Ilginatinib's primary applications lie within oncology and hematology:

  • Treatment of Myeloproliferative Neoplasms: It has shown promise in clinical trials targeting conditions like polycythemia vera and thrombocytopenia.
  • Research Tool: As a selective JAK2 inhibitor, it serves as an important tool for studying JAK signaling pathways in various biological contexts.

The ongoing research into Ilginatinib's efficacy continues to reveal its potential as a therapeutic agent against diseases driven by dysregulated JAK signaling pathways.

Introduction to Ilginatinib and JAK-STAT Pathway Dysregulation

Role of JAK-STAT Signaling in Hematopoiesis and Immune Regulation

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway represents a fundamental signaling cascade that transduces extracellular signals from over 60 cytokines, interferons, interleukins, and growth factors into transcriptional responses within the nucleus [1] [7]. This evolutionarily conserved pathway regulates critical cellular processes including proliferation, differentiation, survival, and immune function. Structurally, the pathway comprises three core components: transmembrane cytokine receptors, cytoplasmic Janus kinases (JAKs), and signal transducer and activator of transcription (STAT) proteins [1].

In hematopoiesis, JAK-STAT signaling orchestrates the delicate balance between hematopoietic stem cell (HSC) self-renewal and lineage commitment. Hematopoietic stem cells residing in the bone marrow niche rely on precise JAK-STAT activation for maintaining quiescence or entering differentiation pathways in response to hematopoietic demands [5]. The JAK family includes four members (JAK1, JAK2, JAK3, TYK2), with JAK2 being particularly crucial for mediating signals from erythropoietin (EPO), thrombopoietin (TPO), and granulocyte colony-stimulating factor (G-CSF) receptors [1] [5]. Upon cytokine binding, receptor-associated JAKs undergo transphosphorylation, creating docking sites for STAT proteins (STAT1-6, including STAT5a/b). Phosphorylated STATs dimerize and translocate to the nucleus, binding specific DNA response elements to regulate target gene expression [1] [7].

Table 1: STAT Proteins and Their Hematopoietic Functions

STAT ProteinPrimary Activating CytokinesKey Roles in Hematopoiesis
STAT1IFN-α/β, IFN-γImmune cell differentiation, antiviral defense
STAT3IL-6, IL-10, G-CSFAcute phase response, myeloid differentiation
STAT5A/5BEPO, TPO, IL-3, GM-CSFErythropoiesis, thrombopoiesis, HSC self-renewal
STAT6IL-4, IL-13Lymphocyte differentiation, Th2 response

The pathway is tightly regulated through multiple mechanisms, including suppressor of cytokine signaling (SOCS) proteins, protein inhibitors of activated STATs (PIAS), and tyrosine phosphatases that prevent uncontrolled activation [1] [9]. Dysregulation of these regulatory mechanisms or constitutive activation of pathway components contributes significantly to hematological malignancies, where aberrant signaling drives uncontrolled proliferation and survival of malignant clones [1] [5] [7].

Pathophysiological Implications of JAK2 Mutations in Myeloproliferative Neoplasms

Myeloproliferative neoplasms (MPNs) represent clonal hematopoietic stem cell disorders characterized by excessive production of mature blood cells. The discovery of the JAK2 V617F mutation in 2005 revolutionized understanding of MPN pathogenesis, revealing that constitutive JAK-STAT activation represents the central molecular driver in these conditions [2] [3]. This gain-of-function mutation occurs in the pseudokinase domain (JH2) of JAK2, which normally autoinhibits the kinase domain (JH1). The V617F substitution disrupts this autoinhibition, leading to cytokine-independent activation [2] [6]. Approximately 95% of polycythemia vera (PV) cases and 50-65% of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases harbor JAK2 V617F [2] [3].

In myelofibrosis specifically, driver mutations occur in JAK2 (65% of patients), CALR (20-30%), or MPL (5%) genes, all converging on constitutive JAK-STAT pathway activation [3]. The JAK2 V617F mutation induces ligand-independent activation of downstream signaling cascades, including not only STATs but also MAPK/ERK and PI3K/AKT pathways [3]. This hyperactivation promotes malignant cell proliferation, disrupts normal differentiation, and stimulates the release of pro-inflammatory cytokines that contribute to the characteristic bone marrow fibrosis and extramedullary hematopoiesis observed in myelofibrosis [3]. Additionally, JAK2 V617F causes defective negative regulation of toll-like receptor (TLR) signaling, resulting in increased TNF-α production and reduced sensitivity to anti-inflammatory cytokines like IL-10, further amplifying the inflammatory milieu [3].

Beyond V617F, exon 12 mutations in JAK2 (e.g., K539L, F537-K539delinsL) are found in approximately 3% of PV patients negative for V617F. These mutations similarly lead to constitutive activation through disruption of JH2 autoinhibition [2] [9]. JAK2 fusion proteins (e.g., PCM1-JAK2, BCR-JAK2, TEL-JAK2) resulting from chromosomal translocations are less common but represent potent oncogenic drivers in atypical MPNs and acute leukemias. These fusions typically involve oligomerization domains from partner proteins that induce constitutive JAK2 dimerization and activation independent of cytokine stimulation [6] [9].

Table 2: JAK2 Mutation Spectrum in Myeloproliferative Neoplasms

Mutation TypeMolecular ConsequencePrevalenceAssociated Disease Phenotypes
V617F (JH2 domain)Disruption of autoinhibition~95% PV, 50-65% ET/PMFPV, ET, PMF
Exon 12 mutationsDisruption of autoinhibition~3% of V617F-negative PVPV, erythrocytosis
JAK2 fusion genesConstitutive dimerization/activationRare (<1%)aCML, AML, ALL
MPL W515L/K mutationsReceptor-mediated JAK2 activation5-10% PMFPMF, ET

Rationale for Targeting JAK2 in Myelofibrosis and Related Disorders

The central role of dysregulated JAK-STAT signaling in MPNs, particularly myelofibrosis, established JAK2 as a compelling therapeutic target. First-generation JAK inhibitors such as ruxolitinib (a JAK1/JAK2 inhibitor) demonstrated significant clinical benefits for myelofibrosis patients, including reduction in splenomegaly and alleviation of constitutional symptoms [3] [8]. However, these agents have notable limitations: they do not significantly reduce the mutant allele burden or modify the natural history of the disease, and their use is often limited by dose-dependent cytopenias due to inhibition of wild-type JAK2 [3] [8].

The therapeutic rationale for developing selective JAK2 inhibitors like ilginatinib stems from several key considerations. First, the genetic heterogeneity of myelofibrosis—with driver mutations in JAK2, CALR, or MPL all converging on JAK-STAT hyperactivation—suggests that targeting this central pathway could benefit most patients regardless of mutational status [3]. Second, the inflammatory microenvironment in myelofibrosis, characterized by elevated pro-inflammatory cytokines (IL-6, TNF-α, TGF-β), is directly fueled by JAK-STAT activation and contributes significantly to disease manifestations such as bone marrow fibrosis and cachexia [1] [3]. Third, resistance mechanisms to first-generation inhibitors often involve persistent JAK-STAT signaling through alternative pathways or acquired mutations, necessitating more potent and selective agents [3] [8].

The molecular structure of JAK2 provides specific targeting opportunities. Unlike JAK3 and TYK2, which contain unique residues in their ATP-binding pockets, JAK1 and JAK2 share high structural homology. However, subtle differences in the ATP-binding cleft, particularly the presence of a gatekeeper residue (JAK2 M929 versus JAK1 V910), enable the design of inhibitors with improved selectivity profiles [4] [10]. Targeting these structural nuances offers the potential to achieve greater therapeutic efficacy while minimizing off-target effects on hematopoiesis mediated through JAK1-dependent cytokines [4].

Properties

CAS Number

1239358-86-1

Product Name

Ilginatinib

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

NS018; NS-018; NS 018.

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.